diethyl (chlorocarbonyl)phosphonate
Description
Historical Development of Phosphonate (B1237965) Chemistry
The journey of phosphonate chemistry began over a century ago, with early explorations into the synthesis of compounds containing the stable carbon-phosphorus (C-P) bond. This bond's resistance to chemical and enzymatic cleavage, in contrast to the more labile phosphate (B84403) ester P-O-C linkage, became a cornerstone of its utility.
A pivotal moment in the history of phosphonate synthesis was the discovery of the Michaelis-Arbuzov reaction. This reaction, involving the treatment of a trialkyl phosphite (B83602) with an alkyl halide, provided the first general and reliable method for forming the C-P bond and remains a fundamental process in organophosphorus chemistry today. youtube.comwikipedia.org Another significant early contribution was the Abramov reaction, which involves the addition of dialkyl phosphites to carbonyl compounds to create α-hydroxyphosphonates, further expanding the synthetic toolbox. wikipedia.orgnih.gov
The field saw significant growth with the discovery of naturally occurring phosphonates, such as 2-aminoethylphosphonic acid (AEP) in 1959, which spurred interest in their biological roles and potential as mimics of phosphates or carboxylates in biochemical systems. nih.gov This discovery highlighted the importance of phosphonates in nature and propelled further research into their synthesis and application as bioactive molecules, including drugs and agrochemicals. nih.gov
Evolution of Phosphonate Carbanion Chemistry
A major advancement in the synthetic application of phosphonates was the development of phosphonate-stabilized carbanions. These nucleophilic species, typically generated by treating a phosphonate with a strong base, proved to be highly effective reagents for carbon-carbon bond formation.
The most prominent application of phosphonate carbanions is the Horner-Wadsworth-Emmons (HWE) reaction. As a modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion to react with aldehydes and ketones, yielding alkenes. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate salt, is easily removed from the reaction mixture, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. Furthermore, the HWE reaction often provides excellent control over the stereochemistry of the resulting alkene, typically favoring the formation of the (E)-isomer. The reactivity of these carbanions can be tuned by modifying the substituents on the phosphonate, making them more reactive than many traditional phosphoranes.
Pioneering Contributions in Reagent Design
The evolution of phosphonate chemistry has been marked by the design of novel reagents with tailored reactivity. Key developments include the conversion of readily available dialkyl phosphonates into more reactive intermediates like phosphonochloridates. nih.gov Reagents such as phosphorus pentachloride or oxalyl chloride can be used to generate these intermediates, which are then reacted with nucleophiles like amino esters to form phosphonopeptides. nih.gov
More recently, methodologies have focused on milder activation methods. For instance, the use of triflic anhydride (B1165640) allows for the chemoselective activation of phosphonates, enabling their substitution with a wide range of oxygen, sulfur, nitrogen, and carbon nucleophiles under gentle conditions. This approach has facilitated the modular synthesis of complex, biologically relevant phosphonylated molecules. The design of reagents like diethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) has also been crucial, providing a convenient method for the one-carbon homologation of aldehydes to alkynes. orgsyn.orgresearchgate.net These innovations highlight a continuous drive towards creating more efficient, selective, and versatile phosphonate-based synthetic tools.
Significance of Acylating/Carbonylating Agents in Organic Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis. nih.gov It is essential for the formation of esters, amides, and ketones, which are functional groups present in a vast number of pharmaceuticals, natural products, and polymers. Acylating agents are the source of the acyl group and typically include highly reactive species like acyl chlorides and acid anhydrides. nih.gov The reaction generally involves the nucleophilic attack of a substrate, such as an alcohol, amine, or thiol, on the electrophilic carbonyl carbon of the acylating agent. acs.org The efficiency of these reactions has been improved by various catalysts, including base catalysts like 4-(dimethylamino)pyridine (DMAP) and acid catalysts. acs.org
Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a substrate, often using carbon monoxide (CO) as the C1 source. acs.org These reactions are of immense industrial importance, forming the basis for processes like hydroformylation and the Monsanto acetic acid process. In laboratory synthesis, palladium-catalyzed carbonylation reactions have become powerful tools for building molecular complexity, allowing for the synthesis of esters, amides, and ketones from organic halides and other precursors.
Positioning of Diethyl (Chlorocarbonyl)phosphonate within Modern Synthetic Methodologies
This compound, with the chemical structure (CH₃CH₂O)₂P(O)C(O)Cl, is a bifunctional reagent that combines the features of a phosphonate and a highly reactive acyl chloride. This structure positions it as a specialized acylating agent, specifically for the purpose of "phosphonoformylation"—the introduction of a diethoxyphosphorylcarbonyl group onto a nucleophilic substrate.
Its primary role in modern synthesis is as a precursor for the preparation of α-ketophosphonates and their derivatives, such as phosphonoformamides and phosphonoformate esters. The high reactivity of the acyl chloride moiety allows for facile reaction with a wide range of nucleophiles under standard acylation conditions.
Reaction with Amines: When treated with primary or secondary amines, this compound readily forms the corresponding N-substituted (diethoxyphosphoryl)formamides. This reaction provides a direct route to phosphonopeptide analogues where the phosphonoformyl group can act as a mimic of a carboxyl or other functional group.
Reaction with Alcohols: The reaction with alcohols or phenols yields phosphonoformate esters. These compounds are valuable intermediates in bioorganic and medicinal chemistry.
Reaction with Carbon Nucleophiles: Reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, would be expected to yield acylphosphonates. These resulting α-ketophosphonates are versatile intermediates, for example, in the synthesis of α-hydroxyphosphonates or for use in hetero-Diels-Alder reactions. metu.edu.tr
The utility of this compound lies in its ability to provide a single-step, efficient route to complex phosphonates that would otherwise require multi-step synthetic sequences. It serves as a powerful building block for installing a synthetically versatile and biologically relevant phosphonate-containing functional group.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 158421-59-1 |
| Molecular Formula | C₅H₁₀ClO₄P |
| Molecular Weight | 200.56 g/mol |
| IUPAC Name | diethoxyphosphorylformyl chloride |
| Physical Form | Liquid |
Data sourced from vendor information.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxyphosphorylformyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClO4P/c1-3-9-11(8,5(6)7)10-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVASJLPRXBXQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Principles of Diethyl Chlorocarbonyl Phosphonate
Electrophilic Reactivity and Activation Mechanisms
The primary site of reactivity in diethyl (chlorocarbonyl)phosphonate is the carbonyl carbon, which is rendered highly electrophilic by two adjacent electron-withdrawing groups: the chlorine atom and the diethyl phosphonate (B1237965) group.
Nucleophilic Attack on the Chlorocarbonyl Moiety
The chlorocarbonyl group of this compound is analogous to an acid chloride, making it highly susceptible to nucleophilic acyl substitution. libretexts.orgbyjus.com The reaction proceeds via a two-step mechanism: initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.org Because chlorine is an effective leaving group and the carbonyl carbon is highly activated, these reactions are typically rapid and efficient. byjus.comvedantu.com
A wide array of nucleophiles can be employed in these reactions, leading to a diverse set of functionalized phosphonates. This reactivity is central to its use as a building block in medicinal chemistry and materials science.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Product Class |
|---|---|---|
| Alcohols | Ethanol | Phosphonate Ester |
| Amines | Diethylamine | Phosphonamidate |
| Thiols | Ethanethiol | Thiophosphonate |
This versatility allows for the modular construction of complex molecules containing the phosphonate functional group. drugbank.com
Role of the Phosphonate Group in Electronic Stabilization
The diethyl phosphonate group, -P(O)(OEt)₂, plays a crucial role in activating the chlorocarbonyl moiety. The phosphorus atom is in a high oxidation state and, along with the phosphoryl oxygen, exerts a strong electron-withdrawing inductive effect (-I effect). vedantu.com This effect significantly increases the partial positive charge on the adjacent carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to standard acid chlorides. libretexts.orglibretexts.org
While the chlorine atom in an acid chloride offers poor resonance stabilization, the phosphonate group further destabilizes the starting material electronically, lowering the activation energy for the initial nucleophilic attack. libretexts.org The phosphonate group itself is a stable moiety, a feature that is carried into the final product. wikipedia.org Phosphonates are known to be structurally similar to phosphates and can act as their stable bioisosteres in medicinal chemistry applications. wikipedia.org
Stereochemical Outcomes and Control in Reactions
When this compound or related phosphonate reagents react with chiral molecules or are used to create new chiral centers, controlling the stereochemical outcome is critical.
Diastereoselective and Enantioselective Processes
Reactions involving phosphonate reagents can be highly stereoselective. For instance, in Horner-Wadsworth-Emmons type reactions using functionalized phosphonates, new carbon-carbon double bonds can be formed with high (E) or (Z) selectivity. rsc.org One-pot procedures involving the reaction of diethyl trichloromethylphosphonate with aldehydes have been shown to produce (Z)-α-chlorovinylphosphonates with high stereoselectivity. rsc.org
Furthermore, the development of biocatalysts has enabled highly stereoselective reactions. Engineered enzymes have been used for the synthesis of cyclopropylphosphonate esters from vinylarenes and a phosphonyl diazo reagent, achieving up to 99% diastereomeric and enantiomeric excess. nih.gov Such methods can be enantiodivergent, meaning that by selecting the appropriate catalyst variant, either enantiomer of the final product can be synthesized selectively. nih.gov
Factors Influencing Stereoselectivity (e.g., Steric Hindrance, Ligand Effects)
Several factors are known to influence the stereochemical course of reactions involving organophosphorus reagents.
Steric Hindrance: The steric bulk of both the phosphonate reagent and the reacting nucleophile or substrate can dictate the trajectory of attack, favoring the formation of the sterically least hindered product. In enzyme-catalyzed reactions, the steric environment of the catalyst's active site is a primary determinant of stereoselectivity, with the protein scaffold creating a chiral pocket that directs the substrates. nih.gov Computational studies have shown that the steric repulsion between the phosphonate group and the catalyst environment can significantly impact reactivity and selectivity. nih.gov
Ligand Effects: In metal-catalyzed reactions, the ligands coordinated to the metal center are crucial for controlling stereochemistry. While this compound reactions are not always metal-catalyzed, related phosphonylation cross-coupling reactions often employ palladium or copper catalysts. organic-chemistry.org The choice of phosphine (B1218219) ligands (e.g., Xantphos) in these systems can determine the reaction's efficiency and selectivity by modifying the steric and electronic properties of the catalytic center. organic-chemistry.org The development of chiral ligands has been instrumental in achieving high enantioselectivity in various phosphonate syntheses. rsc.org
Kinetic Studies of Reaction Pathways
Kinetic studies provide quantitative insight into reaction mechanisms, including the determination of rate laws and the influence of various factors on reaction speed. For the reaction of this compound, the kinetics would be expected to follow the patterns of nucleophilic acyl substitution.
The rate-determining step is typically the initial attack of the nucleophile on the electrophilic carbonyl carbon. libretexts.org Therefore, the reaction rate is dependent on the concentration of both the phosphonate electrophile and the nucleophile.
Rate Law: Rate = k[R-C(O)Cl][Nu]
Kinetic investigations of analogous systems, such as the addition of phosphorus nucleophiles to organometallic complexes, have confirmed a second-order rate law. byjus.com Such studies reveal a strong correlation between the reaction rate and the electronic properties of the reactants. For example, the nucleophilicity of the attacking species significantly impacts the rate constant, k. More basic and less sterically hindered nucleophiles generally lead to faster reactions. byjus.com
Table 2: Factors Influencing Reaction Kinetics in Nucleophilic Acyl Substitution
| Factor | Effect on Rate | Rationale |
|---|---|---|
| Nucleophile Strength | Increased rate with stronger nucleophiles | A more potent nucleophile attacks the electrophilic carbon more rapidly. |
| Leaving Group Ability | Increased rate with better leaving groups | The chloride ion (Cl⁻) is an excellent leaving group, facilitating the collapse of the tetrahedral intermediate. libretexts.orgbyjus.com |
| Solvent Polarity | Can have complex effects | Polar solvents can stabilize the charged tetrahedral intermediate, potentially increasing the rate. |
| Electronic Effects | Increased rate with more electron-withdrawing groups on the acyl carbon | The phosphonate group enhances the electrophilicity of the carbonyl carbon, accelerating the reaction. vedantu.com |
These principles allow for the rational modulation of reaction conditions to achieve desired outcomes and efficiencies in syntheses utilizing this compound.
Rate-Determining Steps and Intermediates
For reactions involving this compound, such as its reaction with a nucleophile, a plausible mechanism would involve the initial attack of the nucleophile on the electrophilic carbonyl carbon. This would likely form a tetrahedral intermediate. The subsequent collapse of this intermediate, expelling the chloride leaving group, would yield the final product. However, without specific kinetic studies, it is speculative to definitively assign either the formation or the breakdown of this tetrahedral intermediate as the rate-determining step. The relative rates of these steps would depend on various factors, including the nature of the nucleophile and the reaction conditions.
Influence of Reaction Conditions on Kinetics
The kinetics of chemical reactions are highly sensitive to the conditions under which they are performed. Key parameters that can significantly influence the reaction rate include temperature, pressure, and the concentrations of reactants and catalysts. For instance, increasing the temperature generally increases the rate of reaction by providing the reacting molecules with more kinetic energy.
In the context of this compound, altering these conditions would be expected to impact its reactivity. However, specific quantitative data from kinetic studies detailing these effects are not available in the reviewed literature.
Solvent Effects on Reactivity and Selectivity
The choice of solvent can profoundly influence the rate and selectivity of a chemical reaction. Solvents can affect the stability of reactants, transition states, and products through various intermolecular forces such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces.
For reactions involving charged species or polar transition states, polar solvents are generally preferred as they can stabilize these species, thereby lowering the activation energy and accelerating the reaction rate. For example, the solvolysis of some organophosphorus esters has been shown to be significantly faster in polar solvents like water compared to less polar organic solvents. frontiersin.org The specific influence of different solvents on the reactivity and selectivity of this compound has not been the subject of detailed investigation, leaving a gap in the understanding of how to optimize reactions involving this reagent.
Comparative Mechanistic Analysis with Analogous Reagents
A comparative mechanistic analysis of this compound with analogous acylating agents, such as other acyl chlorides or related phosphonates, would provide valuable insights into its relative reactivity and substrate scope. Such an analysis would typically involve comparing the electronic and steric effects of the diethyl phosphonate group with other substituents on the carbonyl carbon.
Applications of Diethyl Chlorocarbonyl Phosphonate in Organic Synthesis
Role as an Acylating and Activating Reagent
Diethyl (chlorocarbonyl)phosphonate serves as an effective acylating and activating agent, particularly in the transformation of carboxylic acids into their corresponding amides and esters. The mechanism involves the initial reaction of the carboxylic acid with this compound to form a mixed anhydride (B1165640) intermediate. This intermediate is highly activated towards nucleophilic attack by amines or alcohols, leading to the formation of the desired amide or ester with the concomitant release of diethyl phosphonate (B1237965) and hydrogen chloride.
Amide Synthesis from Carboxylic Acids and Amines
The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, and this compound provides a valuable tool for this purpose. The reaction proceeds by the activation of the carboxylic acid, followed by nucleophilic attack of the amine. This method is applicable to a wide range of carboxylic acids and amines, including both primary and secondary amines.
The general reaction scheme is as follows:
R-COOH + (C₂H₅O)₂P(O)COCl → R-CO-O-P(O)(OC₂H₅)₂ + HCl R-CO-O-P(O)(OC₂H₅)₂ + R'R''NH → R-CONR'R'' + (C₂H₅O)₂P(O)OH
Detailed research has shown that this method can be efficient for the coupling of various substrates. For instance, the reaction of benzoic acid with aniline (B41778) can be effectively mediated by this compound in the presence of a base to neutralize the HCl generated.
Table 1: Examples of Amide Synthesis using this compound
| Carboxylic Acid | Amine | Product |
| Acetic Acid | Benzylamine | N-Benzylacetamide |
| Benzoic Acid | Aniline | N-Phenylbenzamide |
| Propionic Acid | Diethylamine | N,N-Diethylpropionamide |
Note: The yields for these reactions are generally reported to be good to excellent, though specific data for this compound is not extensively documented in publicly available literature.
Esterification of Carboxylic Acids with Alcohols
Similar to amide synthesis, this compound facilitates the esterification of carboxylic acids with alcohols. The activation of the carboxylic acid to form the mixed anhydride is the key step, which is then readily attacked by the alcohol nucleophile. This method is advantageous for the esterification of sterically hindered carboxylic acids or sensitive alcohol substrates where traditional acid-catalyzed esterification might fail or lead to side products.
The general reaction scheme is:
R-COOH + (C₂H₅O)₂P(O)COCl → R-CO-O-P(O)(OC₂H₅)₂ + HCl R-CO-O-P(O)(OC₂H₅)₂ + R'OH → R-COOR' + (C₂H₅O)₂P(O)OH
Table 2: Examples of Esterification using this compound
| Carboxylic Acid | Alcohol | Product |
| Acetic Acid | Ethanol | Ethyl acetate |
| Benzoic Acid | Methanol | Methyl benzoate |
| Pivalic Acid | Isopropanol | Isopropyl pivalate |
Note: While the methodology is sound, specific yield data for esterification reactions mediated by this compound is sparse in readily accessible scientific databases.
Carbonyl Group Introduction and Modification
The reactivity of this compound allows for its use in the introduction and modification of carbonyl groups in organic molecules. The chlorocarbonyl moiety can react with various nucleophiles to introduce a carbonyl functionality. For example, in Friedel-Crafts type reactions, it can be used to acylate aromatic compounds, although this application is less common than its use in amide and ester synthesis.
Furthermore, it can be employed to modify existing carbonyl-containing compounds. For instance, its reaction with enolates can lead to the formation of β-keto phosphonates, which are valuable intermediates in organic synthesis, particularly in Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated ketones.
Utilization as a Phosgene (B1210022) Equivalent
Phosgene (COCl₂) is an important C1 building block in organic synthesis but is extremely toxic and difficult to handle safely. This has led to the development of phosgene substitutes, and this compound has emerged as a viable alternative in certain applications.
Advantages and Limitations as a Substitute for Phosgene
Advantages:
Reduced Toxicity: this compound is a liquid with a lower vapor pressure and is considered less hazardous than the gaseous and highly toxic phosgene. sigmaaldrich.com
Easier Handling: As a liquid, it is easier to measure and dispense in a laboratory setting compared to a gas. sigmaaldrich.com
Milder Reaction Conditions: In some cases, reactions with this compound can be carried out under milder conditions than those requiring phosgene.
Limitations:
Lower Reactivity: this compound is generally less reactive than phosgene. sigmaaldrich.com This can necessitate higher reaction temperatures or longer reaction times.
Stoichiometric Use: It is typically used in stoichiometric amounts, and the phosphonate byproduct needs to be separated from the reaction mixture.
Cost: It can be more expensive than phosgene for large-scale industrial processes.
Table 3: Comparison of Phosgene and this compound
| Property | Phosgene | This compound |
| Physical State | Gas | Liquid |
| Boiling Point | 8 °C | Not readily available |
| Toxicity | Extremely High | High, but lower than phosgene |
| Reactivity | Very High | High |
| Handling | Difficult, requires special equipment | Easier, standard laboratory techniques |
Specific Carbonylation Reactions
This compound can be used in a variety of carbonylation reactions to introduce a carbonyl group between two nucleophiles. A key application is in the synthesis of carbonates and carbamates from alcohols and amines, respectively.
Synthesis of Carbonates: The reaction with two equivalents of an alcohol in the presence of a base yields a dialkyl carbonate. 2 R-OH + (C₂H₅O)₂P(O)COCl → R-O-CO-O-R + (C₂H₅O)₂P(O)OH + HCl
Synthesis of Carbamates: Reaction with an amine followed by an alcohol, or vice-versa, can lead to the formation of carbamates. R₂NH + (C₂H₅O)₂P(O)COCl → R₂N-COCl + (C₂H₅O)₂P(O)OH R₂N-COCl + R'OH → R₂N-COOR' + HCl
These reactions provide a safer route to these important classes of compounds compared to the direct use of phosgene.
Functional Group Transformations
The reactivity of the chlorocarbonyl group is central to the application of this compound in functional group transformations. This electrophilic center readily reacts with a variety of nucleophiles, enabling the direct attachment of the diethyl phosphonate moiety to other molecules.
Introduction of Phosphonate Moieties onto Complex Scaffolds
This compound serves as a key intermediate for the synthesis of various phosphonates used in pharmaceuticals and agrochemicals. smolecule.com Its primary role is as a reactive building block for installing the diethyl phosphonate group onto larger, more complex molecular frameworks. smolecule.com The chlorocarbonyl group can undergo nucleophilic substitution with alcohols or amines present on a complex scaffold, leading to the formation of a stable ester or amide linkage, respectively, and thereby incorporating the phosphonate functionality.
This method is particularly useful for creating phosphonate analogues of biologically important molecules, where the phosphonate group might mimic a phosphate (B84403) group or confer other desirable properties. smolecule.com For instance, this approach can be envisioned for the synthesis of phosphonylated naphthalimides, which have been investigated for their biological activities. nih.gov The reaction of a hydroxyl- or amino-substituted naphthalimide derivative with this compound would directly yield the desired phosphonate-containing conjugate.
Table 1: Illustrative Reactions for Introducing Phosphonate Moieties
| Nucleophilic Scaffold | Reagent | Resulting Product Class | Potential Application |
| Complex Alcohol (R-OH) | This compound | Phosphonate Ester | Prodrugs, Enzyme Inhibitors |
| Complex Amine (R-NH2) | This compound | Phosphonamide | Peptide Analogues, Bioactive Probes |
| Naphthalimide Derivative | This compound | Phosphonylated Naphthalimide | Antiviral/Cytostatic Agents nih.gov |
Formation of Heterocyclic Compounds
The synthesis of heterocyclic compounds bearing a phosphonate group is a significant area of research due to the prevalence of such structures in medicinal chemistry. chim.it There are two general strategies for creating these molecules: the direct phosphorylation of a pre-existing heterocyclic system, or the construction of the ring from a substrate that already contains the phosphonate group. nih.gov this compound is a precursor to reagents used in the latter approach.
One powerful method is the use of multicomponent reactions (MCRs), which can rapidly generate molecular complexity in a single step. nih.govbeilstein-journals.org For example, a three-component reaction between 2-alkynylbenzaldehydes, amines, and diethyl phosphonate can produce isoquinoline-1-phosphonate derivatives. beilstein-journals.org Similarly, the reaction of dehydroacetic acid with hydrazine (B178648) derivatives and diethyl phosphonate leads to pyrazolylphosphonates. beilstein-journals.org
Another key strategy is 1,3-dipolar cycloaddition. nih.govmdpi.com In this approach, a C-phosphorylated nitrone can react with an alkene to form an isoxazolidine (B1194047) ring, which is a precursor to other functionalized heterocycles like pyrrolidines. mdpi.com A short and efficient synthesis of functionalized (pyrrolidin-2-yl)phosphonates has been developed using a diastereospecific 1,3-dipolar cycloaddition as the key step. mdpi.com
Table 2: Synthesis of Heterocyclic Phosphonates
| Heterocyclic System | Synthetic Method | Key Reagents | Reference |
| Isoquinolone-1-phosphonates | Modified Kabachnik-Fields Reaction / 6-endo-dig cyclization | 2-Alkynylbenzaldehydes, Amines, Diethyl phosphonate | beilstein-journals.org |
| Pyrrolidin-2-yl-phosphonates | 1,3-Dipolar Cycloaddition / Hydrogenolysis | N-benzyl-C-(diethoxyphosphoryl)nitrone, Alkenes | mdpi.comnih.gov |
| Pyrazolylphosphonates | Multicomponent Reaction | Dehydroacetic acid, Hydrazine derivatives, Diethyl phosphonate | beilstein-journals.org |
| Oxazolylphosphonates | Multicomponent Reaction | Dehydroacetic acid, Hydroxylamine, Diethyl phosphonate | beilstein-journals.org |
Advanced Synthetic Methodologies
Beyond simple functional group transformations, this compound and its derivatives are integral to more advanced synthetic strategies that enable the efficient construction of complex molecular targets.
Coupling Reactions and Cross-Coupling Processes
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been adapted for the formation of carbon-phosphorus (C-P) bonds. The Hirao reaction is a well-known example, involving the coupling of a dialkyl phosphite (B83602) with an aryl halide. rsc.org This methodology allows for the synthesis of a wide variety of diethyl arylphosphonates. rsc.org Research has shown that this P-C coupling can be performed efficiently using a phosphine-ligand-free Pd(OAc)₂ catalyst under microwave irradiation, presenting a "greener" alternative to traditional methods. rsc.org
In addition to palladium, copper-catalyzed methods have been developed for the direct coupling of H-phosphonate diesters with phenylboronic acids to construct the C–P bond. amazonaws.com These reactions provide an alternative route to arylphosphonates. Furthermore, dual catalytic systems, such as those combining gold and photoredox catalysis, have emerged for the P-arylation of aryldiazonium salts with H-phosphonates, proceeding smoothly at room temperature without the need for a base. rsc.org
Table 3: Examples of Cross-Coupling Reactions for C-P Bond Formation
| Coupling Partners | Catalyst System | Product Type | Reference |
| Diethyl phosphite, Bromoarenes | Pd(OAc)₂ / NEt₃ (ligand-free) | Diethyl arylphosphonates | rsc.org |
| H-phosphonate diester, Arylboronic acid | Cu₂O / 1,10-phenanthroline | Diethyl arylphosphonates | amazonaws.com |
| H-phosphonate, Aryldiazonium salt | Gold and Photoredox dual catalyst | Arylphosphonates | rsc.org |
| Diethyl phosphonate, Aryl mesylate | Pd catalyst / BrettPhos ligand | Diethyl arylphosphonates | nih.gov |
Multicomponent Reactions Incorporating the Phosphonate
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov These reactions are prized for their high atom economy, simplicity, and speed. nih.gov Phosphonate reagents are frequently used as one of the key components in MCRs to synthesize a wide range of phosphorylated heterocycles. beilstein-journals.org
One prominent example is the Kabachnik-Fields reaction, which is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to form α-aminophosphonates. nih.gov This reaction has been modified and applied to the synthesis of complex heterocyclic systems like isoquinoline-1-phosphonates. beilstein-journals.org Another powerful MCR strategy involves the 1,3-dipolar cycloaddition of in-situ generated 1,3-dipoles with dipolarophiles, which is an efficient route to five-membered heterocyclic phosphonates. nih.govbeilstein-journals.org Phosphine-triggered MCRs involving arynes and aldehydes have also been reported, leading to the formation of stable pentacovalent phosphoranes. nih.gov
Table 4: Multicomponent Reactions for Heterocyclic Phosphonate Synthesis
| MCR Type | Key Components | Product | Reference |
| Kabachnik-Fields Type | Acetylenic aldehyde, Amine, Diethyl phosphonate | Isoquinolone-1-phosphonate | beilstein-journals.org |
| 1,3-Dipolar Cycloaddition-based | Bestmann–Ohira reagent (dipole precursor), Dipolarophile | Five-membered heterocycles | nih.govbeilstein-journals.org |
| Phosphine-triggered | Phosphine (B1218219), Aryne, Aldehyde | Benzooxaphosphole system | nih.gov |
| Cycloaddition | Enynedioate, Benzylidene malononitrile, Phosphine | Substituted cyclopentene | rsc.org |
Applications in Sequential and Tandem Transformations
This compound derivatives are also employed in elegant sequential and tandem reaction sequences to build molecular complexity. A tandem reaction involves two or more bond-forming transformations that occur consecutively in a single pot without isolating intermediates. A sequential reaction involves multiple distinct transformation steps performed one after another.
An example of a tandem process involves the reaction of lithiated diethyl prop-2-enylphosphonate with α,β-unsaturated ketones. capes.gov.br In many cases, the phosphonate salt acts as both a γ-donor and a β-acceptor, leading to carbocyclic products through a sequence of conjugate addition and cyclization, forming multiple new carbon-carbon bonds in one operation. capes.gov.br
A clear example of a sequential transformation is the conversion of O,O-diethyl 2-benzyl-4,5-dihydroxymethyl(isoxazolidin-3-yl)phosphonate into a functionalized pyrrolidine (B122466). mdpi.com This is accomplished through a multi-step sequence involving mesylation of the hydroxyl groups, followed by hydrogenolysis to cleave the N-O bond and benzyl (B1604629) group, which triggers a spontaneous intramolecular cyclization to form the pyrrolidine ring. mdpi.com
Table 5: Sequential and Tandem Transformations Involving Phosphonates
| Reaction Type | Starting Material | Key Steps | Final Product | Reference |
| Tandem Reaction | Lithiated diethyl prop-2-enylphosphonate, α,β-Unsaturated ketone | 1. Conjugate addition2. Intramolecular cyclization | Carbocyclic phosphonates | capes.gov.br |
| Sequential Reaction | O,O-diethyl 2-benzyl-4,5-dihydroxymethyl (isoxazolidin-3-yl)phosphonate | 1. Mesylation2. Hydrogenolysis3. Intramolecular Cyclization4. Ammonolysis | O,O-diethyl 3-aminomethyl-4-hydroxy(pyrrolidin-2-yl)phosphonate | mdpi.com |
Contributions to Complex Molecule Synthesis
This compound is a versatile reagent in organic synthesis, primarily valued for its capacity to introduce the diethylphosphonate moiety into complex molecular architectures. The presence of a highly reactive chlorocarbonyl group attached directly to the phosphorus atom makes it a potent electrophile. This reactivity is harnessed in various synthetic transformations to construct carbon-phosphorus bonds, which are central to a wide array of biologically active molecules and functional materials. Its utility spans the creation of analogues of natural products, the assembly of novel phosphonylated scaffolds, and the synthesis of crucial biological precursors like nucleoside phosphonates.
Methodologies for Natural Product Analogues
The structural and electronic similarity of the phosphonate group to phosphates and carboxylates has made it a key component in the design of analogues of natural products. Phosphonates act as stable mimics of phosphate esters found in numerous biological systems, offering resistance to enzymatic hydrolysis while often retaining biological function. nih.gov This "bioisosteric" replacement is a cornerstone of modern medicinal chemistry.
While direct literature examples detailing the use of this compound in total synthesis are not extensively documented, its chemical properties make it an ideal candidate for acylating complex intermediates. For instance, in the synthesis of phosphonate analogues of natural acetylcholinesterase inhibitors like cyclophostin, a key step involves the formation of a phosphonate linkage. nih.gov A plausible methodology involves the reaction of this compound with a hydroxyl or amino group on an advanced precursor of a natural product. This reaction would form a stable phosphonate ester or phosphonamidate bond, respectively, thereby incorporating the phosphonate warhead into the target analogue. The high electrophilicity of the reagent would likely allow for mild reaction conditions, preserving the integrity of other sensitive functional groups within the complex molecule.
Table 1: Examples of Natural Product Classes and their Phosphonate Analogues
| Natural Product Class | Biological Role | Rationale for Phosphonate Analogue |
|---|---|---|
| Phosphates (e.g., Cyclophostin) | Enzyme Inhibition | Increased chemical stability against hydrolysis |
| Peptides | Various (Enzyme substrates, inhibitors) | Mimicry of tetrahedral transition states |
Synthetic Strategies for Phosphonylated Scaffolds
Phosphonylated scaffolds are core molecular frameworks that serve as building blocks for libraries of new chemical entities with potential therapeutic applications. The development of modular methods for preparing these scaffolds is of significant interest. nih.govresearchgate.net this compound represents a direct and reactive tool for constructing such structures.
Synthetic strategies can be designed where the reagent reacts with multifunctional nucleophiles to generate diverse phosphonylated skeletons. For example, the synthesis of functionalized pyrrolidin-2-yl)phosphonates, which are recognized as important fragments in biologically active compounds, often involves multi-step sequences like cycloaddition reactions. nih.govmdpi.com A complementary approach could employ this compound to react with a suitable nitrogen-containing nucleophile, followed by cyclization to form the pyrrolidine ring. Similarly, diethyl benzylphosphonates have been identified as potential antimicrobial agents, and their synthesis has been achieved through palladium-catalyzed coupling methods. nih.gov The reactivity of this compound offers a potential alternative for the direct phosphonylation of aromatic or heterocyclic precursors to build these valuable scaffolds.
Table 2: Examples of Phosphonylated Scaffolds and Their Applications
| Scaffold Type | Synthetic Methodologies | Potential Biological Application |
|---|---|---|
| Pyrrolidine Phosphonates | 1,3-Dipolar Cycloaddition, Functional Group Transformation | Enzyme inhibitors, CNS agents nih.govmdpi.com |
| Benzylphosphonates | Arbuzov Reaction, Palladium-Catalyzed Coupling | Antimicrobial agents nih.gov |
Precursors for Biologically Relevant Phosphonates (e.g., Nucleoside Phosphonates)
The role of this compound as a precursor is particularly critical in the synthesis of biologically essential phosphonates, such as phosphonopeptides and nucleoside phosphonates.
Phosphonopeptides: These compounds are analogues of natural peptides where a labile amide linkage is replaced by a more stable phosphonate ester or phosphonamidate group. They are widely used as enzyme inhibitors because the tetrahedral phosphonate core can mimic the transition state of amide bond hydrolysis. nih.gov The synthesis of phosphonopeptides frequently relies on the coupling of an aminophosphonate with an amino acid. A key class of reagents for this transformation is phosphonochloridates, a category to which this compound belongs. nih.gov In this context, it can react directly with the amino group of an amino acid ester to form the crucial phosphonamidate bond, assembling the peptide-like chain.
Nucleoside Phosphonates: Nucleoside phosphonates are a cornerstone of antiviral therapy. They function as prodrugs that, once inside a cell, are converted to the active diphosphorylated form. A key advantage is their ability to bypass the often inefficient and rate-limiting initial enzymatic phosphorylation step required by many nucleoside analogue drugs. nih.gov The synthesis of these vital therapeutic agents involves attaching a phosphonate group to the nucleoside, typically at the 5'-hydroxyl position. This compound is a highly activated precursor for this purpose. Its reaction with the hydroxyl group of a protected nucleoside would provide a direct and efficient route to the corresponding diethyl phosphonate derivative. This intermediate can then be deprotected to yield the target nucleoside phosphonic acid. This approach contrasts with other methods that might require the pre-synthesis of H-phosphonates or the coupling of a phosphonic acid using condensing agents. nih.gov
Theoretical and Computational Studies on Diethyl Chlorocarbonyl Phosphonate Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties that govern the reactivity of diethyl (chlorocarbonyl)phosphonate. jocpr.com These calculations provide a detailed picture of the molecule's orbitals and charge distribution.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimist.ma The HOMO, being the orbital with the highest energy electrons, characterizes the molecule's ability to act as a nucleophile, while the LUMO, the lowest energy empty orbital, indicates its capacity to act as an electrophile. youtube.com
For this compound, the molecule possesses multiple electrophilic sites. FMO analysis helps to predict which site is more reactive. The LUMO is expected to have significant contributions from the carbonyl carbon and the phosphorus atom, as well as the chlorine atom. The primary interaction in a reaction with a nucleophile would involve the nucleophile's HOMO and the phosphonate's LUMO. imist.ma The energy gap between these interacting orbitals is a key indicator of reactivity; a smaller gap suggests a more favorable interaction. imist.ma
In reactions of similar organophosphorus compounds, such as diethyl α-acylphosphonates, DFT calculations at the B3LYP/6-31G* level have been used to determine HOMO and LUMO energies to understand reactivity. jocpr.comresearchgate.net For this compound, the LUMO is anticipated to be localized on the highly electrophilic chlorocarbonyl moiety, making it the primary site for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for the Reaction of this compound with a Generic Nucleophile (Nu-H) This table is illustrative, based on principles from related studies.
| Molecule/Fragment | Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|---|
| This compound | LUMO | -1.5 | C=O Carbon, Phosphorus, Chlorine |
| This compound | HOMO | -9.8 | Phosphoryl Oxygen (P=O) |
| Generic Nucleophile (e.g., Amine) | LUMO | +1.0 | --- |
| Generic Nucleophile (e.g., Amine) | HOMO | -5.5 | Nitrogen |
| Interaction | Energy Gap (ΔE) |
Data is hypothetical and for illustrative purposes only.
Electrostatic potential (ESP) maps are powerful tools for visualizing the charge distribution on a molecule's surface. libretexts.orglibretexts.org These maps illustrate regions of negative potential (electron-rich, typically colored red) and positive potential (electron-deficient, colored blue). wuxiapptec.comyoutube.com
For this compound, an ESP map would show significant negative potential around the oxygen atoms of the phosphoryl (P=O) and carbonyl (C=O) groups, indicating their nucleophilic character. Conversely, areas of strong positive potential would be located around the phosphorus atom and, most prominently, the carbonyl carbon. This makes the carbonyl carbon a prime target for nucleophilic attack. The chlorine atom, being a good leaving group, also contributes to the electrophilicity of the carbonyl carbon.
Computational studies on similar phosphonate (B1237965) compounds have utilized ESP maps (also called Molecular Electrostatic Potential or MEP maps) to analyze electronic structures and predict reactive sites. The analysis of charge density distribution in dimethylphosphate, for instance, confirms that phosphoryl oxygen atoms are considerably electronegative. nih.gov
Table 2: Calculated Partial Atomic Charges for Key Atoms in this compound These values are representative and derived from general principles of electronegativity and inductive effects.
| Atom | Symbol | Predicted Partial Charge (a.u.) | Implication |
|---|---|---|---|
| Phosphorus | P | +0.65 | Electrophilic center |
| Carbonyl Carbon | C | +0.75 | Highly electrophilic center |
| Carbonyl Oxygen | O | -0.50 | Nucleophilic center |
| Phosphoryl Oxygen | O | -0.60 | Nucleophilic center |
| Chlorine | Cl | -0.15 | Electrophilic site (as part of acyl chloride) |
Data is illustrative and intended to show relative charge distribution.
Molecular Dynamics Simulations of Reaction Pathways
While quantum chemical calculations provide a static picture of reactivity, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. MD simulations could be employed to explore the reaction pathways of this compound with various nucleophiles.
By simulating the trajectory of a nucleophile approaching the phosphonate, MD can reveal important dynamic aspects of the reaction, such as:
Conformational Preferences: The flexibility of the two ethyl groups can influence the accessibility of the reactive sites. MD can sample different conformations and identify those that are most favorable for reaction.
Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to model how the solvent influences the reaction pathway and the stability of intermediates and transition states.
Reaction Coordinate Sampling: Advanced MD techniques can be used to sample the entire reaction coordinate, providing a more complete picture of the reaction mechanism than static calculations alone.
Force fields, which are essential for performing MD simulations, have been developed and parameterized for phosphate (B84403) and phosphonate groups, enabling such studies. nih.gov
Transition State Modeling and Energy Profile Analysis
A critical aspect of computational reactivity studies is the location of transition states (TS) and the calculation of the reaction energy profile. researchgate.net A transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation barrier for the reaction.
For this compound, a nucleophile can attack either the carbonyl carbon or the phosphorus atom. Computational modeling can determine the structure and energy of the transition state for each pathway. DFT calculations on the reaction of a related compound, diethyl trichloro-methyl phosphonate, have been used to calculate activation barriers and reaction enthalpies to explain the observed regioselectivity, showing that attack at the halogen is favored over attack at the carbon. researchgate.net
A similar approach for this compound would involve:
Locating TS Structures: Using algorithms to find the saddle point on the potential energy surface corresponding to the transition state.
Calculating Activation Energies (ΔG‡): Determining the energy difference between the reactants and the transition state. The pathway with the lower activation energy will be the kinetically favored one.
Calculating Reaction Energies (ΔG): Determining the energy difference between the reactants and the products to assess the thermodynamic favorability of the reaction. researchgate.net
These calculations would likely confirm that nucleophilic acyl substitution at the highly reactive chlorocarbonyl group is the dominant reaction pathway.
Table 3: Hypothetical Energy Profile Data for Competing Reaction Pathways of this compound with a Nucleophile
| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Calculated ΔG (kcal/mol) | Predicted Outcome |
|---|---|---|---|---|
| Pathway A | Nucleophilic attack at Carbonyl Carbon | 12 | -25 | Kinetically and Thermodynamically Favored |
Data is hypothetical and for illustrative purposes.
Computational Predictions of Stereochemical Outcomes
If a reaction involving this compound leads to the formation of a new stereocenter, computational methods can be used to predict the stereochemical outcome. For example, if a chiral nucleophile reacts with the prochiral carbonyl carbon, two diastereomeric transition states are possible.
By calculating the energies of these competing transition states, it is possible to predict which diastereomer will be formed in excess. The energy difference between the two transition states (ΔΔG‡) is directly related to the diastereomeric or enantiomeric excess of the product. While specific studies on this compound are not prevalent, this methodology is a standard and powerful tool in modern computational organic chemistry for predicting and explaining stereoselectivity in reactions.
In Silico Design of Novel Phosphonate Reagents and Transformations
The insights gained from theoretical studies on the reactivity of this compound can be leveraged for the in silico design of new reagents and reactions. By understanding the structure-reactivity relationships, chemists can computationally modify the structure of the parent molecule to tune its properties for specific applications.
For instance, one could computationally explore:
Varying the Ester Groups: Replacing the ethyl groups with bulkier or electron-withdrawing groups to modify steric hindrance and electronic properties.
Modifying the Carbonyl Group: Replacing the chlorine with other leaving groups to modulate reactivity.
A typical in silico design workflow would involve proposing a library of new phosphonate structures, performing high-throughput quantum chemical calculations to predict their reactivity (e.g., LUMO energies, partial charges), and then prioritizing the most promising candidates for experimental synthesis and testing. This approach accelerates the discovery of novel reagents for applications in areas like medicinal chemistry and materials science. organic-chemistry.org
Advancements, Analogues, and Future Research Directions in Diethyl Chlorocarbonyl Phosphonate Chemistry
Development of Structurally Modified Analogues with Tuned Reactivity
The reactivity of diethyl (chlorocarbonyl)phosphonate is largely dictated by the electrophilic nature of its two key functional groups: the P-C(O)Cl moiety and the phosphonate (B1237965) esters. By systematically modifying the structure, chemists can fine-tune the electronic and steric properties of the molecule, leading to analogues with tailored reactivity for specific synthetic challenges.
Variations in Alkyl Chain Lengths and Halogenation Patterns
A primary strategy for modifying the reactivity of phosphonate-based reagents involves altering the dialkyl phosphonate groups. While the diethyl variant is common, analogues with different alkyl chains, such as dimethyl or diisopropyl groups, are synthetically accessible. The synthesis of dialkyl H-phosphonates, key precursors, can be achieved through methods like the alcoholysis of phosphorus trichloride (B1173362) or the transesterification of other dialkyl phosphonates. researchgate.netgoogle.com For instance, a patent describes the production of o-chlorobenzyl dimethyl phosphonate via the reaction of trimethyl phosphite (B83602) with o-chlorobenzyl chloride, showcasing the industrial scalability of producing varied alkyl phosphonates. google.com
The choice of the alkyl group has a direct impact on the compound's reactivity and physical properties.
Steric Hindrance : Increasing the bulk of the alkyl groups (e.g., from methyl to ethyl to isopropyl) can sterically hinder the approach of nucleophiles to the phosphorus center or the carbonyl carbon. This can enhance selectivity in certain reactions.
Electronic Effects : The electron-donating nature of the alkyl groups influences the electrophilicity of the phosphorus atom.
Solubility : The alkyl chains affect the solubility of the phosphonate in different organic solvents.
Leaving Group Ability in Arbuzov-type Reactions : The nature of the alkyl group on the phosphonate ester determines the reactivity in classic C-P bond-forming reactions, where an alkyl halide is eliminated. For example, triisopropyl phosphite is sometimes preferred over triethyl phosphite because the resulting isopropyl halide is less reactive towards the phosphite, minimizing side reactions. beilstein-journals.orgnih.gov
While less documented for the (chlorocarbonyl)phosphonate series specifically, changing the halogen from chlorine to fluorine or bromine would also profoundly affect reactivity. A (fluorocarbonyl)phosphonate would be expected to be more reactive towards nucleophiles due to the high electronegativity of fluorine, whereas a (bromocarbonyl)phosphonate might exhibit different reactivity patterns or be useful in metal-catalyzed cross-coupling reactions.
Interactive Table 1: Impact of Alkyl Group Variation on Phosphonate Properties
| Alkyl Group | Relative Steric Hindrance | Electronic Effect | Expected Impact on Reactivity of (Chlorocarbonyl)phosphonate |
| Methyl | Low | Weakly donating | High reactivity towards nucleophiles |
| Ethyl | Medium | Donating | Standard reactivity, widely used |
| Isopropyl | High | Strongly donating | Reduced reactivity, potentially higher selectivity |
| t-Butyl | Very High | Very strongly donating | Low reactivity due to significant steric bulk |
Synthesis and Reactivity of Thio- and Amido-Analogues
Replacing the oxygen atoms of the phosphonate group with sulfur (to form thiophosphonates) or nitrogen (to form phosphonamidates) introduces significant changes in the chemical behavior of the parent compound. These substitutions alter the electronic properties, bond lengths, and coordination abilities of the phosphorus center.
Thiophosphonate Analogues : The synthesis of thiophosphonates can be achieved through various routes. For example, the reaction of S-alkyl alkyl(aryl)chlorothiophosphonites with alcohols can lead to the formation of S-alkyl alkyl(aryl)allenylchlorothiophosphonates. These thio-analogues exhibit unique reactivity, such as participating in thermal rearrangements to form different isomers.
Amido-Analogues (Phosphonamidates) : The introduction of a P-N bond creates a phosphonamidate. These compounds are of significant interest as they are considered bio-isosteres of peptides, where the phosphonamidate linkage replaces an amide bond. mdpi.com The synthesis of phosphonamidates can be accomplished by the phosphonylation of amino esters with phosphonochloridates. mdpi.com These phosphonochloridate precursors are often generated by chlorinating the corresponding dialkyl phosphonates with reagents like phosphorus oxychloride or phosphorus pentachloride. mdpi.com A developed method allows for the transformation of dialkyl phosphonates into phosphonamidates mediated by triethylamine, showcasing a modular approach to these analogues. mdpi.com The reactivity of these amido-analogues is distinct; for example, they can be used in the synthesis of complex heterocyclic structures and have been explored for their biological activities. mdpi.comehu.es
Interactive Table 2: Comparison of this compound Analogues
| Analogue Type | Key Structural Change | Change in Electronic Properties | Notable Reactivity / Application |
| Thio-analogue | P=O replaced with P=S | Phosphorus is a softer electrophile | Used in rearrangement reactions, potential for unique coordination chemistry |
| Amido-analogue | P-O-R replaced with P-N-R₂ | P-N bond introduces new reactivity | Bio-isosteres of peptides, synthesis of N-containing heterocycles |
Catalytic Approaches in this compound Mediated Reactions
Modern synthetic chemistry increasingly relies on catalysis to achieve efficient and selective transformations. The reactions involving this compound and its derivatives are no exception, with metal-catalyzed, organocatalytic, and photoredox methods emerging as powerful tools.
Metal-Catalyzed Processes
Transition-metal catalysis is a cornerstone of C-P bond formation. The electrophilic nature of the (chlorocarbonyl)phosphonate moiety and the P-Cl bond in related precursors make them suitable partners in cross-coupling reactions.
Palladium-Catalyzed Reactions : The Hirao reaction and related Pd-catalyzed cross-couplings are standard methods for forming aryl- and vinyl-phosphonates. mdpi.comorganic-chemistry.org These reactions typically couple aryl or vinyl halides with H-phosphonates or trialkyl phosphites. Microwave irradiation can dramatically accelerate these couplings, achieving quantitative yields in minutes. organic-chemistry.org
Nickel-Catalyzed Reactions : Nickel is a more earth-abundant and cost-effective alternative to palladium. Ni-catalyzed cross-coupling reactions, such as the Tavs reaction, are effective for the phosphonylation of aryl bromides. beilstein-journals.orgnih.gov Nickel catalysis can also be employed in electrochemical setups to couple aryl bromides with dialkyl phosphites at room temperature. organic-chemistry.org
Copper-Catalyzed Reactions : Copper catalysts are particularly useful for the addition of H-phosphonates to various substrates. For example, Cu₂O can catalyze the addition of dialkyl phosphites to boronic acids or terminal alkynes to furnish aryl- and alkynylphosphonates, respectively, often under mild, ligand-free conditions. organic-chemistry.org
These metal-catalyzed methods provide robust pathways to complex phosphonates that would be difficult to access otherwise. purdue.eduresearchgate.net
Organocatalytic Systems
Organocatalysis, which uses small organic molecules as catalysts, offers a transition-metal-free alternative for phosphonate synthesis, often providing high enantioselectivity.
A key strategy involves the activation of α,β-unsaturated aldehydes using a chiral secondary amine catalyst (e.g., a prolinol derivative). This forms a transient iminium ion, which is then susceptible to nucleophilic attack by a phosphite. This approach has been successfully used for the direct enantioselective β-phosphonylation of α,β-unsaturated aldehydes. Mechanistic studies have shown that the rate-determining step is the transformation of the phosphorus center from P(III) to P(V), a process that can be accelerated by using soft nucleophiles and a Brønsted acid co-catalyst.
Furthermore, amino-organocatalysis has enabled the direct synthesis of multi-substituted 3-pyridylphosphonates from vinylphosphonates and aldehydes, a transformation that is challenging to achieve with other methods.
Photoredox Catalysis and Light-Mediated Transformations
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating reactive intermediates under exceptionally mild conditions. mdpi.comnih.gov This approach is particularly well-suited for phosphonylation reactions. purdue.edu
The general mechanism involves a photocatalyst (often an organic dye like Eosin Y or Rhodamine 6G) that, upon excitation with visible light (e.g., from blue LEDs), can engage in a single-electron transfer (SET) process. mdpi.comnih.gov In many phosphonylation reactions, the excited photocatalyst reduces an aryl halide to generate a highly reactive aryl radical. This radical then rapidly adds to a trialkyl phosphite to form a phosphoranyl radical intermediate, which subsequently collapses to the final arylphosphonate product. nih.gov
A major advantage of this method is that it is often transition-metal-free. mdpi.comnih.gov This is particularly beneficial when working with substrates that can chelate and deactivate metal catalysts. mdpi.com Researchers have also developed dichromatic photoredox catalysis, using two different wavelengths of light, to activate otherwise unreactive heteroarene halides for phosphonylation. acs.org These light-mediated transformations represent a green and efficient frontier in phosphonate chemistry. nih.gov
Flow Chemistry and Continuous Processing for Efficient Synthesis and Reactions
The transition from traditional batch synthesis to continuous flow processing represents a significant advancement in the manufacturing of phosphonates and other organophosphorus compounds. Flow chemistry offers superior control over reaction parameters, enhanced safety for highly exothermic reactions, and improved product consistency.
Microfluidic reactors, a key technology in flow chemistry, have been successfully employed for the synthesis of hydroxymethyl phosphonates from phosphite esters and formaldehyde. lew.ro This approach overcomes the challenges of strong heat release and by-product formation common in conventional batch reactors, leading to products with high purity (>99%) and high yields (>94%). lew.ro The precise control of temperature and reaction time in a continuous system minimizes the formation of impurities, resulting in a low acid number for the final product. lew.ro This methodology is not only efficient but also scalable through parallelization, allowing for continuous industrial production without the typical challenges of process amplification. lew.ro
Recent advances in the electrochemical synthesis of organophosphorus compounds also highlight the potential of flow-based technologies. nih.gov Electrochemical methods, which can be integrated into continuous flow setups, offer a green and precise alternative for creating various phosphorus-containing structures. nih.gov For instance, the electrochemical reaction of 2-isocyanobiaryls with diphenylphosphine (B32561) oxides has been demonstrated in a constant flow system, achieving high yields over several hours. nih.gov These developments underscore a clear trend towards more efficient, controlled, and sustainable methods for synthesizing phosphonate compounds.
| Parameter | Conventional Batch Synthesis | Continuous Flow (Microfluidic Reactor) Synthesis |
|---|---|---|
| Heat Management | Difficult; strong heat-release | Precise control; efficient heat dissipation |
| By-product Formation | Significant | Minimized |
| Product Purity | Lower | High (>99%) |
| Product Yield | Lower | High (>94%) |
| Scalability | Subject to amplification effect issues | Scalable via parallel connection with no amplification effect |
Emerging Applications beyond Conventional Organic Synthesis
While this compound and its derivatives are valuable reagents in traditional organic synthesis, their unique properties are paving the way for novel applications in materials science and supramolecular chemistry.
The incorporation of phosphonate groups into polymer backbones imparts unique properties, such as flame retardancy, improved conductivity, and enhanced adhesion to surfaces. smolecule.com this compound can serve as a precursor for creating phosphonated monomers, which are then polymerized to produce functional materials. smolecule.comredalyc.org
One successful strategy involves the synthesis of phosphonate-functionalized polycarbonates through the ring-opening polymerization (ROP) of novel phosphonate-based cyclic monomers. nih.gov This method allows for the creation of well-defined polymers with controlled molecular weights and low dispersity. nih.govrsc.org Another approach is the free-radical polymerization of phosphonated vinyl monomers, such as diethyl-p-vinylbenzyl phosphonate, to create homopolymers and copolymers. redalyc.org These polymers exhibit good thermal stability, making them suitable for applications like ion exchange membranes in fuel cells. redalyc.org
Furthermore, the photopolymerization of phosphonated mono- and dimethacrylate monomers is being explored for specialized applications, including dental adhesives, where the phosphonate group can interact strongly with tooth enamel. rsc.orgresearchgate.net The development of these polymers highlights the versatility of phosphonate chemistry in creating advanced materials with tailored functionalities. nih.govresearchgate.net
| Monomer | Polymerization Method | Resulting Polymer/Application | Reference |
|---|---|---|---|
| Phosphonate-containing cyclic carbonate | Organocatalyzed Ring-Opening Polymerization (ROP) | Phosphonate-functionalized polycarbonate | nih.gov |
| Diethyl-p-vinylbenzyl phosphonate (DEpVBP) | Free Radical Polymerization | Poly(DEpVBP) for ion exchange membranes | redalyc.org |
| Phosphonated mono- and dimethacrylates | Photopolymerization | Materials for dental applications | researchgate.net |
| Dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) | RAFT Polymerization | Diblock copolymers for dental adhesives | rsc.org |
The phosphonate group is an excellent functional moiety for directing the self-assembly of molecules into ordered, supramolecular structures. nih.govresearchgate.net The ability of phosphonic acids to form strong hydrogen bonds and coordinate with metal ions drives the formation of complex architectures. researchgate.netrsc.org These non-covalent interactions, including hydrogen bonding and π–π stacking, are crucial in building multidimensional structures from molecular building blocks. rsc.org
Researchers have synthesized various transition metal phosphonates that self-assemble into 2D and 3D supramolecular networks. rsc.orgrsc.org For example, copper-based "nanojars" have been developed that can encapsulate phosphonate anions within a hydrophilic cavity, demonstrating a host-guest relationship driven by multiple hydrogen bonds. nih.govacs.org
Beyond coordination complexes, simple phosphonic acids exhibit self-assembly properties on various substrates. princeton.eduaps.org Alkanephosphonic acids, for instance, can form ordered, self-assembled monolayers and multilayers on metal oxide surfaces like titanium. princeton.eduaps.orgnih.gov The balance between chain-to-chain and head-to-head interactions dictates the specific packing configuration of these molecular assemblies. aps.orgnih.gov This ability to create organized molecular films is critical for applications in surface functionalization, coatings, and organic electronics. aps.org
Challenges and Opportunities for Future Research
Despite significant progress, challenges remain in the synthesis and application of this compound and related compounds. Addressing these limitations presents key opportunities for future research and innovation.
Achieving high selectivity and efficiency remains a central challenge in organophosphorus synthesis. frontiersin.orgmdpi.com Conventional methods for creating C-P bonds, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, can suffer from drawbacks, including harsh conditions and the formation of by-products, which limit their efficiency and selectivity. frontiersin.org
The complexity of optimizing organophosphorus reactions makes this area of chemistry particularly well-suited for automation and high-throughput experimentation (HTE). youtube.comyoutube.com HTE platforms, which use multi-well plates and robotics to run hundreds or thousands of reactions in parallel, can dramatically accelerate the discovery of new reactions and the optimization of existing ones. youtube.comyoutube.com
This approach has already been successfully applied to the discovery and optimization of phosphonate-based metal-organic frameworks (MOFs). nih.gov By systematically screening parameters like pH and reactant molar ratios, researchers were able to efficiently identify the optimal conditions for product formation. nih.gov The integration of HTE with advanced data analysis and machine learning holds the potential to move towards a more predictive understanding of phosphonate chemistry. youtube.com Future opportunities lie in expanding the use of automated synthesis to explore a wider range of phosphonate derivatives, screen for new catalytic systems, and rapidly synthesize libraries of compounds for applications in materials science and medicinal chemistry. youtube.com Developing accessible HTE platforms for academic and industrial labs will be crucial for unlocking the full potential of this technology in advancing phosphonate research. youtube.com
Q & A
Q. Comparison Table :
What methodologies are used to assess the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme inhibition assays : Test derivatives against serine hydrolases or phosphatases using fluorogenic substrates (e.g., p-nitrophenyl phosphate) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
- Molecular docking : Simulate binding to target proteins (e.g., acetylcholinesterase) using AutoDock Vina .
What challenges arise in achieving high purity, and how are they addressed?
Methodological Answer:
- By-product formation : Unreacted aldehydes or sulfonyl azides. Remove via silica gel chromatography (ethyl acetate/hexane 3:7) .
- Moisture sensitivity : Store under argon with molecular sieves to prevent hydrolysis .
- Crystallization issues : Use mixed solvents (ethanol/water) for recrystallization .
How can computational chemistry guide the design of derivatives with enhanced properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
